N-(2,4-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
This compound belongs to the thienopyrimidine-acetamide class, characterized by a thieno[2,3-d]pyrimidine core linked via a sulfanyl (-S-) bridge to an acetamide moiety. Key structural features include:
- Thieno[2,3-d]pyrimidine ring: A fused heterocycle with sulfur and nitrogen atoms, substituted at position 5 with a 4-methylphenyl group.
This scaffold is designed for pharmacological applications, leveraging the thienopyrimidine core’s role in kinase inhibition and the acetamide’s versatility in modulating solubility and target affinity.
Properties
Molecular Formula |
C21H15F2N3OS2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H15F2N3OS2/c1-12-2-4-13(5-3-12)15-9-28-20-19(15)21(25-11-24-20)29-10-18(27)26-17-7-6-14(22)8-16(17)23/h2-9,11H,10H2,1H3,(H,26,27) |
InChI Key |
QSEOKROBFKABIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Thieno[2,3-d]pyrimidine Derivatives
- This compound exhibits distinct crystallographic packing due to planar geometry .
Thieno[3,2-d]pyrimidine Variants
- 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide: Features a partially saturated thienopyrimidine ring, improving solubility but reducing rigidity. The 4-(trifluoromethoxy)phenyl group increases metabolic stability compared to the target compound’s difluorophenyl group .
Substituent Effects on Activity and Physicochemical Properties

Key Observations :
- Fluorine Substitution: The 2,4-difluorophenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to non-fluorinated analogs (e.g., Compound 8 in , logP ~2.8) .
- Methyl vs.
Structural and Crystallographic Insights
- Dihedral Angles: In N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, the pyrimidine and benzene rings form a dihedral angle of 85.2°, influencing crystal packing and solubility .
- Hydrogen Bonding : The acetamide carbonyl in ’s compound participates in N–H···O interactions, stabilizing the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

